molecular formula C15H19O3+ B15030955 4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium

4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium

Cat. No.: B15030955
M. Wt: 247.31 g/mol
InChI Key: QIMDZIIBDCCKDX-UHFFFAOYSA-N
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Description

4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium is a heterocyclic compound that belongs to the class of cyclohepta[c]furanium derivatives This compound is characterized by its unique structure, which includes a seven-membered ring fused with a furan ring, and two ethoxy groups at positions 4 and 8, along with two methyl groups at positions 1 and 3

Preparation Methods

The synthesis of 4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium can be achieved through a one-pot method. This method involves the cyclocondensation of 3,4-diacetylhexane-2,5-diones with aromatic aldehydes and trialkyl orthoformates under the action of a 16% perchloric acid solution in acetic anhydride . The reaction conditions are optimized to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve scaling up this synthetic route while maintaining the reaction conditions to achieve consistent quality and yield.

Scientific Research Applications

4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium has several scientific research applications. In chemistry, it is used as a synthon for the synthesis of substituted azulene heteroanalogs . In biology and medicine, the compound’s derivatives may possess potential pharmacological properties, including anticancer and antibacterial activities . In the industry, it can be utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of cellular processes, such as signal transduction and gene expression, ultimately leading to the compound’s observed effects .

Comparison with Similar Compounds

4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium can be compared with other similar compounds, such as cyclohepta[c]thiophenium perchlorates and cyclohepta[c]pyrrolium perchlorates . These compounds share a similar core structure but differ in the nature of the heteroatom and substituents. The unique feature of this compound is the presence of ethoxy groups at positions 4 and 8, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H19O3+

Molecular Weight

247.31 g/mol

IUPAC Name

(4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-ylidene)-ethyloxidanium

InChI

InChI=1S/C15H19O3/c1-5-16-12-8-7-9-13(17-6-2)15-11(4)18-10(3)14(12)15/h7-9H,5-6H2,1-4H3/q+1

InChI Key

QIMDZIIBDCCKDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=[O+]CC)C2=C(OC(=C12)C)C

Origin of Product

United States

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